3-methyl-3-(1H-1,2,4-triazol-1-yl)butan-2-one 3-methyl-3-(1H-1,2,4-triazol-1-yl)butan-2-one
Brand Name: Vulcanchem
CAS No.: 1803587-69-0
VCID: VC3072924
InChI: InChI=1S/C7H11N3O/c1-6(11)7(2,3)10-5-8-4-9-10/h4-5H,1-3H3
SMILES: CC(=O)C(C)(C)N1C=NC=N1
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol

3-methyl-3-(1H-1,2,4-triazol-1-yl)butan-2-one

CAS No.: 1803587-69-0

Cat. No.: VC3072924

Molecular Formula: C7H11N3O

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-3-(1H-1,2,4-triazol-1-yl)butan-2-one - 1803587-69-0

Specification

CAS No. 1803587-69-0
Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
IUPAC Name 3-methyl-3-(1,2,4-triazol-1-yl)butan-2-one
Standard InChI InChI=1S/C7H11N3O/c1-6(11)7(2,3)10-5-8-4-9-10/h4-5H,1-3H3
Standard InChI Key HYIOOBSVQLUCSH-UHFFFAOYSA-N
SMILES CC(=O)C(C)(C)N1C=NC=N1
Canonical SMILES CC(=O)C(C)(C)N1C=NC=N1

Introduction

Chemical Identity and Structure

3-Methyl-3-(1H-1,2,4-triazol-1-yl)butan-2-one is a nitrogen-containing heterocyclic compound with the following identifying characteristics:

ParameterValue
CAS Number1803587-69-0
Molecular FormulaC₇H₁₁N₃O
Molecular Weight153.18 g/mol
IUPAC Name3-methyl-3-(1H-1,2,4-triazol-1-yl)butan-2-one
InChI1S/C7H11N3O/c1-6(11)7(2,3)10-5-8-4-9-10/h4-5H,1-3H3
InChI KeyHYIOOBSVQLUCSH-UHFFFAOYSA-N

The structure consists of a 1,2,4-triazole ring (a five-membered aromatic heterocycle containing three nitrogen atoms) connected to the third carbon of a butanone chain. This third carbon also bears two methyl groups, making it a tertiary carbon center with considerable steric hindrance .

Physical and Chemical Properties

The physical and chemical properties of 3-methyl-3-(1H-1,2,4-triazol-1-yl)butan-2-one are determined by its molecular structure, particularly the presence of the triazole ring and the ketone functional group:

PropertyValue
Physical StateSolid (at room temperature)
AppearanceWhite to off-white powder
SolubilitySoluble in organic solvents including acetonitrile, methanol, and dichloromethane
LogPEstimated ~0.9-1.7 (based on similar triazole compounds)

The compound possesses both hydrophilic (triazole ring) and lipophilic (alkyl chain) components, giving it moderate solubility in both polar and non-polar solvents. The triazole ring contributes to its ability to participate in hydrogen bonding as an acceptor, while the ketone group can form hydrogen bonds and undergo typical carbonyl reactions .

Synthesis Methods

The synthesis of 3-methyl-3-(1H-1,2,4-triazol-1-yl)butan-2-one typically involves the alkylation of 1H-1,2,4-triazole with an appropriate butanone derivative. Based on research on similar triazole compounds, several synthetic routes are possible:

Direct Alkylation Method

This approach involves the reaction of 1H-1,2,4-triazole with 3-methyl-3-halobutan-2-one in the presence of a base:

  • 1H-1,2,4-triazole is deprotonated using a base (typically potassium carbonate or sodium hydride)

  • The resulting nucleophilic triazole anion reacts with 3-methyl-3-halobutan-2-one

  • Purification by column chromatography yields the final product

Flow Chemistry Approach

Recent advancements in triazole synthesis have explored continuous-flow conditions, which offer advantages in safety, efficiency, and scalability. This method is particularly relevant for handling energetic intermediates that may be involved in triazole synthesis :

  • Reactants are fed continuously into a flow reactor

  • The reaction occurs under controlled conditions (temperature, pressure, residence time)

  • The product is collected continuously at the outlet

  • This method can achieve higher yields and greater selectivity compared to traditional batch methods

This approach has been successfully applied to other triazole derivatives and could potentially be adapted for the synthesis of 3-methyl-3-(1H-1,2,4-triazol-1-yl)butan-2-one .

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of 3-methyl-3-(1H-1,2,4-triazol-1-yl)butan-2-one:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR signals:

  • Triazole protons: ~7.8-8.5 ppm (2H, singlets)

  • Methyl groups: ~1.2-1.5 ppm (6H, singlets)

  • Methyl adjacent to carbonyl: ~2.0-2.2 ppm (3H, singlet)

Mass Spectrometry

  • Molecular ion peak: m/z 153 (corresponding to the molecular weight)

  • Characteristic fragmentation patterns including loss of methyl groups and cleavage of the bond between the triazole and the butanone moiety

Infrared Spectroscopy

Key absorption bands:

  • C=O stretching: ~1700-1720 cm⁻¹

  • C-N stretching: ~1400-1410 cm⁻¹

  • Triazole ring vibrations: ~1500-1510 cm⁻¹

Hazard TypeClassification
Signal WordWarning
PictogramGHS07
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
SupplierPackage SizePrice (as of April 2025)
Cymit Quimica50 mg€549.00
Cymit Quimica500 mg€1,510.00
Sigma-Aldrich (Enamine)100 mg$352.30 / £342.36
PharmintCustomPrice upon request

The relatively high cost reflects the specialized nature of this compound and the complexity of its synthesis. Bulk pricing may be available for larger quantities through direct negotiation with suppliers .

Related Compounds and Structural Analogs

Several structurally related compounds share similar properties and applications with 3-methyl-3-(1H-1,2,4-triazol-1-yl)butan-2-one:

Positional Isomers

3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one (CAS: 64922-02-7) differs in the position of the methyl group and exhibits similar chemical properties .

Functionalized Derivatives

Compounds such as N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS: 2034306-16-4) represent more complex derivatives with additional functional groups .

Cyclic Derivatives

3-(1,3-Dioxolan-2-yl)-3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one (CAS: 89517-72-6) contains an additional cyclic acetal structure, which modifies its physical properties and reactivity .

Future Research Directions

Future research on 3-methyl-3-(1H-1,2,4-triazol-1-yl)butan-2-one might focus on several promising areas:

  • Development of more efficient and sustainable synthetic routes, potentially using flow chemistry techniques

  • Exploration of structure-activity relationships for pharmaceutical and agrochemical applications

  • Investigation of coordination chemistry with various metal ions for catalytic applications

  • Development of analytical methods for detection and quantification in various matrices

  • Evaluation of biological activities, particularly antifungal, antibacterial, and plant growth regulation properties

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